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molecular formula C11H9NO5 B8718079 2(3H)-Furanone, dihydro-3-(2-nitrobenzoyl)- CAS No. 52459-80-0

2(3H)-Furanone, dihydro-3-(2-nitrobenzoyl)-

Cat. No. B8718079
M. Wt: 235.19 g/mol
InChI Key: HJJMZFWWAYITCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05364968

Procedure details

A mixture of Mg(OEt)2 (63 g, 0.55 mole) in toluene, under N2, is treated with dihydro-3-acetyl-(3H)-furanone (141 g, 1.10 mole) at 7°-10° C. over a 15 minute period and stirred at 25°-30° C. for 2 hours. The resultant reaction mixture is treated with a solution of o-nitrobenzoyl chloride (185.7 g, 1.0 mole) in toluene at 25°-35° C. over a 45 minute period, stirred at ambient temperatures for 1.75 hours, treated with 400 mL H2O and heated at 60°-75° until reaction is complete by LC analysis. The resultant reaction mixture is cooled to room temperature and the phases are separated to give the title product as a toluene solution, 875 g, 18% desired product by LC analysis (67% yield). The product solution is used as is in Example 6.
[Compound]
Name
Mg(OEt)2
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
141 g
Type
reactant
Reaction Step Two
Quantity
185.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Yield
18%

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:8][CH2:7][O:6][C:5]1=[O:9])(=[O:3])[CH3:2].[N+:10]([C:13]1C=[CH:20][CH:19]=[CH:18][C:14]=1C(Cl)=O)([O-:12])=[O:11].O>C1(C)C=CC=CC=1>[N+:10]([C:13]1[CH:14]=[CH:18][CH:19]=[CH:20][C:2]=1[C:1]([CH:4]1[CH2:8][CH2:7][O:6][C:5]1=[O:9])=[O:3])([O-:12])=[O:11]

Inputs

Step One
Name
Mg(OEt)2
Quantity
63 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
141 g
Type
reactant
Smiles
C(C)(=O)C1C(OCC1)=O
Step Three
Name
Quantity
185.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at 25°-30° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
STIRRING
Type
STIRRING
Details
stirred at ambient temperatures for 1.75 hours
Duration
1.75 h
TEMPERATURE
Type
TEMPERATURE
Details
heated at 60°-75° until reaction
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
the phases are separated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)C2C(OCC2)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 875 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 372%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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